molecular formula C26H28O10 B019910 Shikonin leucoacetate CAS No. 103946-64-1

Shikonin leucoacetate

Cat. No.: B019910
CAS No.: 103946-64-1
M. Wt: 500.5 g/mol
InChI Key: WYEVPIDXOMBXIT-UHFFFAOYSA-N
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Description

Shikonin leucoacetate is a derivative of shikonin, a naturally occurring naphthoquinone compound extracted from the roots of plants belonging to the Boraginaceae family, such as Lithospermum erythrorhizon. Shikonin and its derivatives are known for their vibrant red pigment and have been traditionally used in herbal medicine. This compound, in particular, has garnered attention for its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of shikonin leucoacetate typically involves the acetylation of shikonin. The process begins with the extraction of shikonin from plant roots, followed by its chemical modification. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of shikonin from plant sources, followed by its chemical modification. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and ensure its quality.

Chemical Reactions Analysis

Types of Reactions: Shikonin leucoacetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form shikonin, which is the parent compound.

    Reduction: The compound can be reduced to form leuco-shikonin, a colorless derivative.

    Substitution: this compound can undergo substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Shikonin

    Reduction: Leuco-shikonin

    Substitution: Various substituted derivatives of shikonin

Scientific Research Applications

Shikonin leucoacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other shikonin derivatives.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Used as a natural dye in cosmetics and textiles.

Mechanism of Action

The mechanism of action of shikonin leucoacetate involves its interaction with various molecular targets and pathways. It exerts its effects by:

    Inhibiting Enzymes: this compound inhibits enzymes involved in cellular processes, such as topoisomerases and kinases.

    Inducing Apoptosis: The compound induces programmed cell death (apoptosis) in cancer cells by activating caspases and other apoptotic proteins.

    Modulating Signaling Pathways: this compound modulates signaling pathways such as the NF-κB and MAPK pathways, leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Shikonin leucoacetate is compared with other similar compounds, such as:

    Shikonin: The parent compound, known for its potent bioactive properties.

    Alkannin: An optical isomer of shikonin with similar biological activities.

    Acetylshikonin: Another acetylated derivative with distinct chemical properties.

Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties. It exhibits enhanced stability and solubility compared to shikonin, making it a valuable compound for various applications.

Properties

IUPAC Name

[4,5,8-triacetyloxy-6-(1-acetyloxy-4-methylpent-3-enyl)naphthalen-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O10/c1-13(2)8-9-20(32-14(3)27)19-12-23(35-17(6)30)24-21(33-15(4)28)10-11-22(34-16(5)29)25(24)26(19)36-18(7)31/h8,10-12,20H,9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEVPIDXOMBXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C1=C(C2=C(C=CC(=C2C(=C1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908675
Record name 2-[1-(Acetyloxy)-4-methylpent-3-en-1-yl]naphthalene-1,4,5,8-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103946-64-1
Record name Mds 004
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103946641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[1-(Acetyloxy)-4-methylpent-3-en-1-yl]naphthalene-1,4,5,8-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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